molecular formula C17H24BrNO4 B8162535 (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate

(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B8162535
M. Wt: 386.3 g/mol
InChI Key: LTRQJWDPWLZNFH-ZDUSSCGKSA-N
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Description

(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (4-bromo-2-methoxyphenoxy)methyl substituent at the 2-position. The bromine atom and methoxy group on the aromatic ring contribute to its electronic and steric profile, influencing reactivity and solubility .

Biological Activity

(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates. Its unique structural features, including a pyrrolidine ring, a tert-butyl ester group, and a brominated phenoxy methyl group, confer specific biological activities that make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure allows for various interactions with biological targets, which include:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions are crucial for modulating the activity of enzymes and receptors, potentially leading to enzyme inhibition or receptor binding capabilities.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. This section summarizes the findings from various studies:

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes. For instance, similar compounds in the pyrrolidine class have shown inhibitory effects on α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. This suggests that this compound may also possess similar inhibitory properties .

Receptor Binding

The presence of the bromine atom in the phenoxy group enhances the compound's reactivity and specificity towards certain receptors. This specificity is vital for potential therapeutic applications, especially in targeting diseases where receptor modulation plays a key role.

Case Studies

Several studies have highlighted the biological implications of compounds structurally related to this compound:

  • Anti-Diabetic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in glucose metabolism, indicating potential anti-diabetic properties.
  • Anti-Cancer Properties : Certain derivatives have exhibited anti-cancer activity by inhibiting microtubule assembly, which is crucial for cancer cell proliferation .
  • Neurotransmitter Modulation : Some related compounds act as positive modulators of neurotransmitter receptors, suggesting that this compound could influence neurological pathways .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity based on halogen substitution:

Compound NameStructural FeaturesBiological Activity
(S)-tert-butyl 2-((4-chloro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylateChlorine instead of bromineVaries; may affect reactivity
(S)-tert-butyl 2-((4-fluoro-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylateFluorine instead of bromineEnhanced metabolic stability
(S)-tert-butyl 2-((4-iodo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylateIodine instead of bromineAltered steric interactions

The presence of bromine in this compound is particularly significant as it facilitates specific interactions that are not possible with other halogens, influencing both reactivity and biological properties .

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds similar to (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate exhibit significant pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, molecular docking studies have revealed that certain derivatives can effectively bind to the active site of COX-II, demonstrating potential as anti-inflammatory agents .
  • Neuroprotective Properties : Some studies suggest that derivatives of pyrrolidine compounds can enhance endocannabinoid levels in the brain, potentially offering neuroprotective benefits against neurodegenerative diseases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its efficacy. Modifications to the substituents on the pyrrolidine ring or the phenoxy group can significantly alter biological activity. For example, variations in the alkyl chain length or the type of halogen substituents can enhance or diminish inhibitory effects against specific enzymes .

Synthesis of Novel Compounds

This compound serves as an important intermediate in synthesizing more complex nitrogen-containing compounds. Its ability to undergo reactions such as carbamoylation and acylation makes it a valuable building block in organic synthesis .

Agricultural Chemistry

There is potential for applications in agricultural chemistry, particularly as a component in developing herbicides or pesticides due to its structural characteristics that may interact with plant growth regulators.

Case Study 1: Anti-inflammatory Research

In a study investigating novel COX inhibitors, researchers synthesized various derivatives of this compound. The results demonstrated that modifications to the phenoxy group significantly enhanced anti-inflammatory activity while maintaining low toxicity levels in vitro .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrrolidine derivatives, including this compound. The compound was shown to increase brain-derived neurotrophic factor (BDNF) levels in animal models, suggesting its potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often prepared using Boc-protected intermediates, with reactions conducted in anhydrous THF or dichloromethane under inert atmospheres . Purification typically involves flash column chromatography with ethanol/chloroform (1:8–1:10) to achieve high yields (60–93%) and purity (>95%) . Critical steps include monitoring reaction progress via TLC and optimizing solvent ratios for chromatographic separation.

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine ring confirmed during synthesis?

  • Methodology : Chiral purity is verified using polarimetry (e.g., [α]²⁵D = −55.0 for analogous compounds) and chiral HPLC . Additionally, ¹H NMR analysis of diastereotopic protons or NOE experiments can resolve stereochemical ambiguities. For advanced validation, X-ray crystallography of intermediates (e.g., tert-butyl carbamates) provides definitive stereochemical assignments .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.8 ppm), tert-butyl (δ ~1.4 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M]+ = 318.27914 vs. observed 318.28009 for similar structures) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting NMR data for tert-butyl pyrrolidine derivatives be resolved?

  • Methodology : Discrepancies in splitting patterns or chemical shifts may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR (e.g., −40°C to 25°C) to slow conformational exchange. For example, in tert-butyl-protected pyrrolidines, cooling can resolve broadened signals into distinct peaks . Cross-validation with 2D experiments (COSY, HSQC) ensures accurate assignments .

Q. What strategies improve yield in the final coupling step involving the 4-bromo-2-methoxyphenoxy moiety?

  • Methodology : Optimize electrophilic aromatic substitution conditions:

  • Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Activate the phenoxy group via deprotonation with NaH or K₂CO₃ in dry THF .
  • Monitor reaction progress with LC-MS to minimize side products (e.g., debromination) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and nucleophilic sites .
  • Dock the compound into target proteins (e.g., kinases or GPCRs) using AutoDock Vina to assess binding affinities .
  • Validate predictions with in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess?

  • Methodology :

  • Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation .
  • Implement continuous flow reactors to enhance reproducibility and reduce racemization .
  • Monitor enantiopurity at each step via chiral stationary phase HPLC .

Q. Data Analysis and Experimental Design

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Methodology :

  • Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C .
  • Analyze degradation products using UPLC-QTOF-MS to identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
  • Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What analytical approaches resolve co-eluting impurities during HPLC analysis?

  • Methodology :

  • Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to enhance resolution .
  • Use orthogonal methods: HILIC for polar impurities vs. reversed-phase for nonpolar byproducts .
  • Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities .

Q. Advanced Applications

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :
  • Synthesize derivatives with modified substituents (e.g., replacing bromine with iodine or methoxy with ethoxy) .
  • Test in vitro cytotoxicity (e.g., against MCF-7 or HeLa cells) and correlate with logP values .
  • Use QSAR models to predict ADMET properties and prioritize candidates for in vivo testing .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrrolidine-1-carboxylates with modifications in substituents, stereochemistry, or functional groups (Table 1).

Table 1: Structural Comparison of Pyrrolidine-1-carboxylate Derivatives

Compound Name Substituents at Position 2 Key Features Applications/Reactivity References
(S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (4-Bromo-2-methoxyphenoxy)methyl Bromine (electron-withdrawing), methoxy (electron-donating), S-configuration Potential pharmacophore or intermediate for coupling reactions
(2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate (tert-Butyldiphenylsilyloxy)methyl and 4-(7-oxooctyl)phenyl Bulky silyl ether, ketone-functionalized alkyl chain Anticancer agent (dual-acting)
tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyloxy (leaving group) Activated for nucleophilic substitution (e.g., SN2) Intermediate for functionalization
(S)-tert-Butyl 2-[(diphenylphosphino)methyl]pyrrolidine-1-carboxylate ((S)-LC1) Diphenylphosphinomethyl Chiral phosphine ligand Asymmetric hydrogenation catalysis
tert-butyl (S)-2-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Phthalimide-protected hydroxyl Protecting group strategy Synthetic intermediate for amine release
tert-butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Propargyloxy with ester Alkyne for click chemistry, ester for hydrolysis β-turn mimetic design

Physicochemical Properties

  • Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogues (e.g., methoxy or hydroxyl derivatives) .
  • Solubility : The polar methoxy group enhances aqueous solubility relative to tert-butyldiphenylsilyl or alkyl-substituted derivatives .
  • Steric Effects: Bulky substituents (e.g., tert-butyldiphenylsilyl) hinder reactivity in coupling reactions compared to the target compound’s bromophenoxy group .

Stereochemical Considerations

  • The S-configuration at the pyrrolidine’s 2-position is conserved across analogues, ensuring chiral induction in catalysis or bioactive molecule design. However, additional stereocenters (e.g., 3R in ’s compound) further modulate 3D structure and binding interactions .

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-bromo-2-methoxyphenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-5-6-13(19)11-22-14-8-7-12(18)10-15(14)21-4/h7-8,10,13H,5-6,9,11H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRQJWDPWLZNFH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1COC2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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